1-(pyrrolidine-1-carbonyl)piperazine hydrochloride

Descripción

BenchChem offers high-quality 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

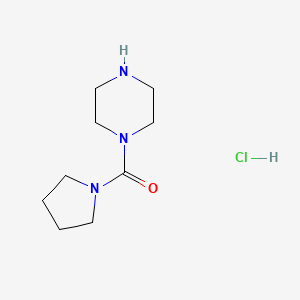

piperazin-1-yl(pyrrolidin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12;/h10H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMABBZQNUMMGEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of 1-(Pyrrolidine-1-carbonyl)piperazine Hydrochloride: A Technical Whitepaper

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is a critical determinant of a therapeutic candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride (CAS: 1172232-02-8) has emerged as a privileged pharmacophoric scaffold[1]. Structurally, it features a highly reactive secondary amine (piperazine) tethered to a pyrrolidine ring via a metabolically stable urea linkage.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes self-validating analytical protocols for its characterization, and details its synthetic integration into advanced pharmacological targets, including 20-HETE inhibitors, PARP inhibitors, and Bradykinin B1 receptor antagonists[2][3][4].

Structural Logic and Physicochemical Properties

Understanding the molecular architecture of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride (PCPH) is essential for predicting its behavior in both synthetic workflows and biological systems.

The molecule contains two distinct nitrogen atoms within the piperazine ring. The nitrogen adjacent to the carbonyl group is non-basic; its lone pair is delocalized into the urea π -system, providing rigidity and acting as a potent, non-donating hydrogen bond acceptor. The distal nitrogen is a secondary amine, which retains its basicity and serves as the primary site for electrophilic functionalization.

Causality of the Salt Form: The free base of PCPH (MW: 183.25 g/mol ) is prone to hygroscopicity and oxidative degradation. By isolating the compound as a hydrochloride salt (MW: 219.71 g/mol ), we enforce crystalline lattice stability, drastically improve shelf-life, and ensure high aqueous solubility, which is critical for downstream biological assays[5].

Quantitative Physicochemical Summary

| Property | Value | Causality / Scientific Significance |

| Chemical Name | 1-(Pyrrolidine-1-carbonyl)piperazine HCl | Standard IUPAC nomenclature[1]. |

| CAS Number | 1172232-02-8 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C9H18ClN3O | Dictates the exact mass for mass spectrometry calibration[5]. |

| Molecular Weight | 219.71 g/mol | Required for precise stoichiometric calculations in cross-coupling. |

| Free Base MW | 183.25 g/mol | Used for theoretical yield calculations post-neutralization[6]. |

| Physical State | Solid (Powder) | The HCl salt ensures crystalline stability over the oil-like free base[1]. |

Analytical Characterization: Self-Validating Protocols

To ensure scientific integrity, raw materials must be rigorously validated before integration into multi-step syntheses. Below are the field-proven, self-validating protocols for characterizing PCPH.

Protocol A: LC-MS/MS Purity and Mass Confirmation

Objective: Verify the molecular mass of the free base ( [M+H]+=184.1 ) and assess chromatographic purity[5]. Causality: The urea linkage lacks strong chromophores at higher wavelengths. Therefore, UV detection must be performed at a low wavelength (210 nm). A low-pH mobile phase is chosen to keep the secondary amine fully protonated, preventing peak tailing on standard C18 stationary phases.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of PCPH in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50 v/v).

-

Column Selection: Use a sub-2 μ m C18 column (e.g., Waters Acquity UPLC BEH C18) to ensure sharp peak resolution.

-

Mobile Phase:

-

Phase A: 0.1% Formic Acid in Water.

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

-

Detection: Monitor UV at 210 nm and Positive Electrospray Ionization (ESI+).

Self-Validation Checkpoint: Compare the UV integration (210 nm) with the Total Ion Chromatogram (TIC). If the UV purity is >95% but the TIC shows significant baseline anomalies, it indicates the presence of non-UV-absorbing, ionizable impurities (e.g., residual inorganic salts or aliphatic amines). In such cases, the batch must be re-crystallized.

Protocol B: pKa and LogD Determination via Potentiometric Titration

Objective: Accurately determine the pKa of the secondary amine to optimize downstream extraction and coupling pH conditions.

Step-by-Step Methodology:

-

Calibration: Calibrate the automated titrator using standard buffers (pH 4.0, 7.0, 10.0).

-

Sample Prep: Dissolve 10 mg of PCPH in 50 mL of 0.15 M KCl (to maintain constant ionic strength).

-

Titration: Titrate with 0.1 M NaOH from pH 3.0 to pH 11.0 under a nitrogen atmosphere to prevent CO2 absorption.

-

Data Processing: Calculate the first derivative of the titration curve to identify the inflection point (pKa).

Self-Validation Checkpoint: Run a standard reference compound (e.g., quinine or labetalol) immediately before the PCPH sample. If the reference compound's measured pKa deviates by more than ±0.1 units from literature values, the pH electrode must be cleaned and recalibrated before proceeding.

Caption: Analytical workflow for the physicochemical validation of PCPH.

Synthetic Utility and Pharmacological Context

PCPH is not a final drug product; it is a highly specialized intermediate used to construct complex 1,4-diheterocyclic systems. Its incorporation has been heavily documented in the patent literature for several high-value pharmacological targets.

Pharmacological Applications

-

20-HETE Inhibitors: PCPH is coupled with aromatic heterocycles to synthesize inhibitors of 20-HETE production. These compounds are critical in treating metabolic diseases, normalizing blood pressure, and mitigating high-fat diet-induced obesity[2].

-

PARP-1 Inhibitors: The piperazine-urea motif is utilized in the synthesis of Poly (ADP-ribose) polymerase inhibitors, which are used synergistically with alkylating agents in oncology to prevent DNA repair in cancer cells[3].

-

Bradykinin B1 Receptor Antagonists: PCPH derivatives are employed to antagonize B1 receptors, offering therapeutic pathways for neurodegenerative diseases and secondary progressive multiple sclerosis[4].

Protocol C: General Procedure for N-Arylation (Buchwald-Hartwig Coupling)

Objective: Couple the secondary amine of PCPH to an aryl halide to form a 1,4-diheterocyclic target. Causality: Because PCPH is an HCl salt, a strong base is required to neutralize the salt in situ and deprotonate the piperazine nitrogen, allowing it to enter the palladium catalytic cycle. A bulky phosphine ligand (e.g., RuPhos) is selected to prevent the urea oxygen from coordinating with and poisoning the palladium catalyst.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine PCPH (1.2 eq), the target Aryl Halide (1.0 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), and Sodium tert-butoxide ( NaOtBu ) (3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous Toluene (0.2 M concentration).

-

Heating: Heat the mixture to 95°C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Self-Validation Checkpoint: Monitor the reaction via LC-MS after 4 hours. If unreacted PCPH and Aryl Halide are present, but no product is forming, it indicates catalyst deactivation (likely due to oxygen ingress). Spike the reaction with an additional 2 mol% of the pre-mixed Pd/Ligand complex to drive the reaction to completion.

Caption: Synthetic integration of PCPH into advanced pharmacological scaffolds.

References

- Google Patents. "WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof".

- Google Patents. "US9187430B2 - Poly (ADP-ribose) polymerase inhibitor".

- Google Patents. "US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism".

Sources

- 1. 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride | 1172232-02-8 [chemicalbook.com]

- 2. WO2023185821A1 - 1,4-diheterocyclic substituted aromatic ring or aromatic heterocyclic compound and use thereof - Google Patents [patents.google.com]

- 3. US9187430B2 - Poly (ADP-ribose) polymerase inhibitor - Google Patents [patents.google.com]

- 4. US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride CAS number and molecular weight

Comprehensive Technical Guide: 1-(Pyrrolidine-1-carbonyl)piperazine Hydrochloride in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks that offer an optimal balance between structural rigidity, aqueous solubility, and versatile reactivity. 1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride is a highly privileged scaffold in modern drug discovery. This technical whitepaper deconstructs its physicochemical properties, mechanistic utility, and integration into self-validating synthetic workflows.

Physicochemical Profiling & Structural Analysis

Before integrating any intermediate into a high-throughput synthesis pipeline, a rigorous understanding of its fundamental properties is required. The hydrochloride salt form of this piperazine derivative is intentionally chosen over its free base to ensure stoichiometric precision during parallel synthesis.

Table 1: Quantitative Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride |

| CAS Registry Number | 1172232-02-8[1] |

| EC Number | 164-243-5[2] |

| Molecular Formula | C9H18ClN3O[1] |

| Molecular Weight | 219.71 g/mol |

| Free Base Molecular Weight | 183.25 g/mol |

| Salt Form | Hydrochloride (HCl) |

Causality in Salt Selection: The free base of piperazine-urea derivatives is often an oil or a highly hygroscopic solid. By utilizing the hydrochloride salt (MW: 219.71 g/mol ), chemists obtain a free-flowing, bench-stable powder. This physical state eliminates weighing errors caused by moisture absorption, directly improving the reproducibility of downstream catalytic coupling reactions.

Mechanistic Role in Medicinal Chemistry

The architectural design of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride is not arbitrary; it is a masterclass in pharmacophore engineering.

-

The Piperazine Core: Acting as a classic bioisostere for aliphatic diamines, the piperazine ring modulates the overall pKa of the target Active Pharmaceutical Ingredient (API), enhancing aqueous solubility and metabolic stability against oxidative degradation.

-

The Pyrrolidine-1-Carbonyl Moiety: This functional group acts as an internal, conformationally restricted urea derivative. Unlike standard amides, this urea-like linkage is highly resistant to enzymatic hydrolysis (e.g., by native amidases) while retaining potent hydrogen-bond accepting capabilities. The pyrrolidine ring provides necessary steric bulk to occupy hydrophobic pockets in target proteins, such as G-Protein Coupled Receptors (GPCRs) or kinase hinge regions.

Pharmacophore mapping of the 1-(pyrrolidine-1-carbonyl)piperazine scaffold.

Synthetic Workflows & Self-Validating Protocols

To leverage this building block, the secondary amine of the piperazine ring must be functionalized. The most robust method for this is the Buchwald-Hartwig Cross-Coupling . Below is a field-proven, self-validating protocol designed for maximum yield and process safety.

Workflow: Buchwald-Hartwig Amination

Objective: Couple the secondary amine of 1-(pyrrolidine-1-carbonyl)piperazine to an aryl halide.

Step-by-Step Methodology:

-

Free-Basing and Solubilization: Suspend 1.0 eq (219.71 mg, 1.0 mmol) of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride in anhydrous toluene (5 mL). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The excess DIPEA serves a dual purpose: it completely neutralizes the HCl salt to liberate the nucleophilic secondary amine, and it acts as a non-nucleophilic acid scavenger for the subsequent catalytic cycle.

-

-

Catalyst and Electrophile Addition: Add 1.1 eq of the chosen aryl bromide, followed by 0.05 eq of Pd2(dba)3 and 0.1 eq of RuPhos ligand.

-

Causality: RuPhos is specifically selected over standard phosphine ligands because its steric profile prevents unwanted β-hydride elimination in secondary amines, heavily favoring the desired reductive elimination step.

-

-

Thermal Activation: Degas the mixture via nitrogen sparging for 10 minutes to prevent catalyst oxidation, then heat to 90°C for 12 hours.

-

Self-Validating In-Process Control (IPC): At t=6h and t=12h, withdraw a 10 µL reaction aliquot, quench in 990 µL of LC-MS grade acetonitrile, and analyze via UPLC-MS.

-

Validation Logic: This protocol is self-validating because the reaction progression is intrinsically tied to the stoichiometric emergence of the[M+H]+ product peak. The reaction is only classified as "complete" when the Extracted Ion Chromatogram (EIC) indicates <2% remaining aryl halide. If the threshold is not met, it diagnostically signals premature catalyst deactivation, automatically triggering a predefined 0.02 eq Pd catalyst spike.

-

-

Workup and Purification: Filter the crude mixture through a Celite pad to remove insoluble Palladium black. Wash with EtOAc, concentrate under reduced pressure, and purify via flash chromatography using a DCM:MeOH gradient.

Synthetic workflow for API integration using 1-(pyrrolidine-1-carbonyl)piperazine.

References

-

"REACH registrations - ECHA CHEM", European Chemicals Agency,[Link]

Sources

Synthesis Pathways for 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride: An In-Depth Technical Guide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride (CAS: 1172232-02-8)

Executive Summary & Strategic Rationale

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical structural motif in the synthesis of highly selective 20-HETE inhibitors for metabolic diseases 1 and Poly(ADP-ribose) glycohydrolase (PARG) inhibitors for oncology applications 2.

The primary synthetic challenge in constructing this molecule is the selective mono-carbamoylation of piperazine. Because piperazine possesses two secondary amines of equal nucleophilicity, direct reaction with a carbonyl source and pyrrolidine inevitably yields a statistical mixture of products, including the symmetric bis-urea. To enforce absolute regiocontrol, the synthesis must employ an orthogonally protected precursor: 1-Boc-piperazine .

Quantitative Route Analysis: CDI vs. Triphosgene

Historically, urea linkages were formed using phosgene or its solid equivalent, triphosgene. However, modern process chemistry prioritizes N,N'-Carbonyldiimidazole (CDI) for this transformation. The table below summarizes the quantitative and qualitative data driving this architectural choice.

| Parameter | CDI-Mediated Route (Recommended) | Triphosgene Route (Legacy) |

| Reagent Safety | High (Bench-stable, non-toxic solid) | Low (Generates highly toxic phosgene gas) |

| Selectivity | Excellent (Sequential addition isolates intermediates) | Moderate (Higher risk of over-reaction) |

| Atom Economy | Moderate (Generates imidazole by-product) | High (Generates HCl gas by-product) |

| Workup Logic | Mild acidic wash (Citric acid extracts imidazole) | Requires rigorous basic scrubbing for HCl/phosgene |

| Scalability | Ideal for discovery to mid-scale manufacturing | Requires specialized high-containment facilities |

By utilizing CDI, we establish a self-validating, highly controlled pathway that maximizes safety without compromising yield 1.

Visualizing the Synthetic Architecture

Figure 1: Step-by-step synthetic pathway from 1-Boc-piperazine to the final hydrochloride salt.

Self-Validating Experimental Workflows

The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and high fidelity.

Phase 1: Activation and Urea Formation

Objective: Synthesize tert-butyl 4-(pyrrolidine-1-carbonyl)piperazine-1-carboxylate.

-

Initiation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq, e.g., 500 mg, 2.7 mmol) in anhydrous Tetrahydrofuran (THF) (8.0 mL) to achieve a ~0.3 M concentration.

-

Activation: Cool the reaction vessel to 0°C using an ice bath. Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq, 650 mg, 4.0 mmol) portion-wise.

-

Causality & Validation: Stir for 30 minutes. Perform a TLC check (5% MeOH in DCM). The complete consumption of the starting material confirms the quantitative formation of the active 1-Boc-4-(imidazole-1-carbonyl)piperazine intermediate.

-

-

Substitution: Add Pyridine (10.0 eq, 2.1 mL) followed by Pyrrolidine (5.0 eq, 960 mg, 13.5 mmol) 1. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

-

Targeted Workup: Concentrate the mixture in vacuo to remove THF. Partition the resulting residue between Ethyl Acetate (EtOAc) and water.

-

Causality: Wash the organic layer thoroughly with 1M aqueous Citric Acid. Citric acid is specifically chosen because it selectively protonates and extracts the basic imidazole by-product and residual pyridine into the aqueous phase without cleaving the acid-sensitive Boc protecting group.

-

-

Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate.

Phase 2: Anhydrous Acidic Deprotection

Objective: Cleave the tert-butyl carbamate (Boc) to yield the commercial-grade hydrochloride salt .

-

Dissolution: Dissolve the intermediate from Phase 1 in a minimal volume of anhydrous Dichloromethane (DCM).

-

Deprotection: Cool the solution to 0°C. Dropwise, add an excess of 4M HCl in Dioxane (5.0 to 10.0 eq).

-

Causality: Anhydrous HCl is mandatory here. Using aqueous acids (like standard concentrated HCl) risks hydrolytic side reactions on the newly formed urea linkage. Dioxane stabilizes the protonated intermediates.

-

-

Propagation & Validation: Remove the ice bath and stir at room temperature for 2-4 hours.

-

Validation Checkpoint: Observe the reaction medium. The cessation of gas evolution (isobutylene and CO₂) coupled with the formation of a dense white precipitate physically validates that deprotection is complete 2.

-

-

Harvesting: Filter the suspension via vacuum filtration. Wash the filter cake thoroughly with cold Diethyl Ether to strip away any residual organic impurities and traces of dioxane.

-

Final Drying: Dry the white solid under high vacuum to afford pure 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride.

Mechanistic Logic & Control Points

Figure 2: Mechanistic causality and in-process validation checkpoints for the synthesis workflow.

Sources

solubility of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(pyrrolidine-1-carbonyl)piperazine Hydrochloride

Abstract

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride is a key heterocyclic intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The solubility of this compound is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and ultimately, its biopharmaceutical performance. This technical guide addresses the notable absence of comprehensive public solubility data for this specific molecule. In lieu of reporting established values, this document provides a detailed analysis of the compound's structural attributes to predict its solubility behavior across a range of solvent systems. Furthermore, it delivers a robust, field-proven experimental framework for the precise determination of its thermodynamic solubility, empowering researchers and drug development professionals to generate reliable data tailored to their specific applications. The methodologies herein are designed to be self-validating, emphasizing the causality behind each experimental choice to ensure scientific integrity.

Part 1: Physicochemical Characterization and Predicted Solubility Behavior

Understanding the molecular structure of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride is fundamental to predicting its interactions with different solvents. The molecule's solubility is not governed by a single feature but by the interplay of its distinct chemical moieties.

Molecular Structure Analysis

The compound, with the molecular formula C₁₀H₁₉N₃O·HCl and a molecular weight of approximately 233.74 g/mol , can be deconstructed into three key functional regions:[2]

-

Piperazine Hydrochloride Core: The piperazine ring contains two nitrogen atoms. In the hydrochloride salt form, one of these nitrogens is protonated and ionically bonded to a chloride ion. This salt structure is the single most dominant feature driving aqueous solubility. The formation of salts from basic free amines is a cornerstone strategy for enhancing solubility in aqueous media.[3][4]

-

Pyrrolidine Moiety: This is a saturated five-membered nitrogen-containing ring.[5] It is generally less polar than the piperazine core and contributes to the molecule's overall lipophilicity.

-

Carbonyl Group (Amide Linkage): The C=O group connecting the two rings is a polar functional group capable of acting as a hydrogen bond acceptor. This feature enhances polarity and potential interactions with protic solvents.

Key Physicochemical Parameters and Their Influence

-

pKa (Ionization Constant): The parent piperazine molecule has two pKa values of approximately 5.35 and 9.73.[6] The hydrochloride salt form of the target molecule will have a pKa associated with the protonated piperazine nitrogen. This value is critical, as it dictates the pH at which the molecule transitions from its highly soluble ionized form to its less soluble free base form. The solubility in aqueous systems will therefore be highly pH-dependent.[7]

-

LogP (Octanol-Water Partition Coefficient): The calculated LogP for the free base is -0.129, suggesting a relatively hydrophilic nature.[8] The presence of the pyrrolidine ring and alkyl backbone adds some non-polar character, but the overall structure, particularly with the polar amide and two amine functionalities, does not favor extreme lipophilicity. The hydrochloride salt form will have a significantly lower experimental LogP (higher hydrophilicity).

Predicted Qualitative Solubility Profile

Based on the structural analysis and the principle of "like dissolves like," a qualitative solubility profile can be predicted.[9] Experimental verification remains essential.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffered Solutions (pH < 7) | High | The hydrochloride salt is ionic and readily solvated by polar water molecules. Solubility is expected to be highest in acidic to neutral pH ranges. |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents can solvate the ionic salt and engage in hydrogen bonding with the amide and amine groups. Solubility may be slightly lower than in water. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high polarity and can dissolve many organic salts, though they lack the hydrogen-bonding donor capability of protic solvents. |

| Moderately Polar | Isopropyl Alcohol, Acetone | Low to Moderate | Lower polarity and reduced ability to solvate the ionic salt form will limit solubility. Acetone is often used as a washing solvent for similar salts, implying low solubility.[10] |

| Non-Polar | Dichloromethane (DCM), Ethyl Acetate | Very Low to Insoluble | The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar solvents. |

| Apolar | Hexane, Diethyl Ether | Insoluble | The parent piperazine is poorly soluble in diethyl ether; the salt form is expected to be even less soluble.[6][11] |

Part 2: Experimental Determination of Thermodynamic Solubility

To move beyond prediction, rigorous experimental measurement is required. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[7] The isothermal shake-flask method is the universally recognized gold-standard for this determination.[7][12]

Gold Standard Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system for determining the equilibrium solubility of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride.

Objective: To determine the saturation concentration of the compound in a chosen solvent at a controlled temperature.

Materials & Equipment:

-

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride (verified purity >98%)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (e.g., 25°C and 37°C)[12]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-tested for low binding)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 1 mL of solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium. For many pharmaceutical salts, 48-72 hours is recommended to account for any potential solid-state transformations.[7]

-

Causality Check: Shorter times risk measuring a transient, supersaturated state rather than true thermodynamic equilibrium. The duration ensures the rates of dissolution and precipitation are equal.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the bulk of the excess solid to settle.

-

Sample Clarification (Self-Validating Step):

-

Carefully draw the supernatant using a pipette, avoiding the solid pellet.

-

Centrifuge the withdrawn supernatant at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended microparticles.

-

Filter the centrifuged supernatant through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality Check: This dual clarification process is crucial. Centrifugation removes the bulk of suspended solids, while filtration removes fine particulates that could otherwise falsely elevate the measured concentration. The use of both validates that only truly dissolved material is being analyzed.

-

-

Sample Preparation for Analysis: Accurately dilute the clarified filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

-

Calculation: Calculate the original solubility concentration (in mg/mL or mmol/L) by multiplying the measured concentration by the dilution factor.

Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method is ideal for quantifying the compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water with an additive like 0.1% Phosphoric Acid or Formic Acid.[8] The acidic modifier ensures the piperazine nitrogen remains protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~210-220 nm, typical for amide bonds).

-

Calibration: Prepare a series of calibration standards of known concentrations from a stock solution. A linear regression of the peak area versus concentration (R² > 0.999) is required to ensure accurate quantification.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Part 3: Key Factors Influencing Aqueous Solubility

The aqueous solubility of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride is not a fixed value but is highly sensitive to environmental conditions.

The Critical Role of pH

For an amine hydrochloride, pH is the most dominant factor influencing aqueous solubility.[9] The relationship is governed by the Henderson-Hasselbalch equation.

-

At low pH (e.g., 1.0 - 5.0): The compound will be fully protonated (cationic form), exhibiting its maximum aqueous solubility.

-

As pH approaches the pKa: A significant portion of the ionized salt will convert to the neutral free base. Since the free base is typically much less soluble, precipitation may occur.

-

At high pH (pH > pKa + 1): The compound will exist almost entirely as the free base, and solubility will be at its minimum (intrinsic solubility).

To characterize this, solubility should be determined in a series of standard buffers, such as those relevant to the Biopharmaceutics Classification System (BCS): pH 1.2, 4.5, and 6.8.[7]

Temperature Effects

The effect of temperature on solubility depends on the enthalpy of dissolution (ΔH_sol).

-

Endothermic Dissolution (ΔH_sol > 0): Solubility will increase as temperature increases. This is the most common scenario for solid solutes.[13]

-

Exothermic Dissolution (ΔH_sol < 0): Solubility will decrease as temperature increases.[9]

For pharmaceutical applications, determining solubility at key physiological and storage temperatures is vital. Recommended temperatures include 4°C (refrigerated storage), 25°C (ambient), and 37°C (physiological).[12]

Logical Relationship Diagram: Factors Influencing Solubility

Caption: Key Intrinsic and Extrinsic Factors Governing Aqueous Solubility.

Part 4: Data Interpretation and Practical Applications

Summarizing Experimental Data

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mmol/L) |

| Deionized Water | 25 | ~6-7 | Experimental Value | Calculated Value |

| 0.1 M HCl Buffer | 37 | 1.2 | Experimental Value | Calculated Value |

| Acetate Buffer | 37 | 4.5 | Experimental Value | Calculated Value |

| Phosphate Buffer | 37 | 6.8 | Experimental Value | Calculated Value |

| Methanol | 25 | N/A | Experimental Value | Calculated Value |

| Ethanol | 25 | N/A | Experimental Value | Calculated Value |

Practical Implications for Researchers

-

Process Chemistry: High solubility in a specific solvent (e.g., methanol) makes it a prime candidate for reaction media or for purification via recrystallization. Conversely, insolubility in a solvent like hexane or diethyl ether makes them ideal anti-solvents for precipitating the final product.

-

Formulation Science: Understanding the pH-solubility profile is paramount for developing oral dosage forms. High solubility at gastric pH (1.2) but lower solubility at intestinal pH (6.8) can impact dissolution rate and absorption, influencing the overall bioavailability of the final API.

-

Preclinical Research: For in vitro assays, knowledge of aqueous solubility limits is necessary to avoid compound precipitation in cell culture media. It informs the preparation of stock solutions, often using a co-solvent like DMSO, and the final concentration achievable in the assay.[3]

Conclusion

While specific quantitative solubility data for 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride is not prevalent in public literature, a thorough analysis of its molecular structure allows for a robust qualitative prediction of its behavior. As a hydrochloride salt of a basic amine, it is expected to be highly soluble in acidic aqueous solutions and polar protic solvents, with solubility decreasing significantly as pH increases or solvent polarity decreases. This guide provides the necessary theoretical foundation and a detailed, validated experimental protocol—the isothermal shake-flask method coupled with HPLC analysis—to enable any researcher to confidently and accurately determine the solubility of this important pharmaceutical intermediate. The resulting data is essential for optimizing synthetic processes, guiding formulation strategies, and ensuring the success of drug development programs.

References

-

Aman K Dhamrait. (n.d.). Solubility and its determination. SlideShare. [Link]

-

Tian, F., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical and Biomedical Analysis, 95, 193-200. [Link]

-

Chemeurope.com. (n.d.). Piperazine. [Link]

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

ResearchGate. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

-

International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. [Link]

-

Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]

-

Chem Zipper. (2020). Explain factors affecting solubility of a substance. [Link]

-

Inxight Drugs. (n.d.). 1-(1-Pyrrolidinylcarbonylmethyl)piperazine hydrochloride. [Link]

- Google Patents. (n.d.). CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.

-

precisionFDA. (n.d.). 1-(1-PYRROLIDINYLCARBONYLMETHYL)PIPERAZINE HYDROCHLORIDE. [Link]

-

ECHA. (n.d.). 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

University of Hertfordshire. (2025). Piperazine. AERU. [Link]

-

SIELC Technologies. (2018). 1-((Pyrrolidine-1-carbonyl)methyl)piperazine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. GSRS [precision.fda.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. raytor.com [raytor.com]

- 8. 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | SIELC Technologies [sielc.com]

- 9. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Piperazine [chemeurope.com]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. Welcome to Chem Zipper.com......: Explain factors affecting solubility of a substance . [chemzipper.com]

Escaping Flatland: The Biological Activities and Therapeutic Potential of Piperazine and Pyrrolidine Derivatives

Executive Summary

Nitrogen-containing heterocycles, particularly piperazine (a six-membered ring with two opposing nitrogens) and pyrrolidine (a five-membered ring with one nitrogen), are foundational pillars in modern medicinal chemistry. Their sp³-rich, non-planar geometries allow them to "escape from flatland," providing superior three-dimensional pharmacophore coverage, improved water solubility, and highly favorable oral bioavailability compared to flat aromatic systems. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic biological activities of these privileged scaffolds, summarize their quantitative efficacy, and provide self-validating experimental workflows for their preclinical evaluation.

Piperazine Derivatives: Privileged Scaffolds in Oncology and Infectious Disease

Targeted Anticancer Mechanisms

The piperazine ring is highly versatile in oncology drug design due to its structural rigidity, which allows for the precise spatial orientation of pharmacophores into the binding pockets of overexpressed kinases. Arylpiperazines and piperazine-linked quinolinequinones exert profound cytotoxic effects by interfering with key survival pathways, such as the PI3K/Akt/mTOR axis, ultimately inducing cell cycle arrest and oxidative stress[1].

Recent 2 of sulfonylated 5-piperazine-substituted 1,3-oxazole-4-carbonitriles demonstrated highly selective cytotoxicity against MYCN-amplified Kelly neuroblastoma cells[2]. The unique polarity of the piperazine moiety maximizes target affinity for Aurora A kinase while minimizing off-target toxicity, yielding a Selectivity Index (SI) significantly higher than standard chemotherapeutics like doxorubicin[2]. Additionally, coupling N-substituted piperazines to Vinca alkaloids (e.g., vindoline) has produced potent tubulin inhibitors capable of low-micromolar growth inhibition in breast cancer models[3].

Antimicrobial and Antiviral Efficacy

Beyond oncology, piperazine derivatives exhibit broad-spectrum antimicrobial properties. When hybridized with 1,2,3-triazoles via click chemistry, these molecules disrupt bacterial cell wall synthesis and exhibit potent antifungal and antiviral activities[4]. The protonation state of the piperazine nitrogens at physiological pH enhances electrostatic interactions with negatively charged microbial membranes, making them valuable assets in combating antimicrobial resistance (AMR)[5].

Pyrrolidine Derivatives: Metabolic Regulation and Glycosidase Inhibition

DPP-4 Inhibition in Type 2 Diabetes

Pyrrolidine amides are a cornerstone in the rational design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors[6]. The pyrrolidine core frequently acts as an electrophilic trap that forms a reversible covalent adduct with the catalytic Ser630 residue in the DPP-4 active site[6]. By inhibiting DPP-4, these compounds prevent the rapid enzymatic degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). This preservation enhances glucose-dependent insulin secretion, suppresses glucagon release, and improves chronic β-cell function[7].

Glycosidase Inhibition via Iminosugars

Polyhydroxylated pyrrolidines, commonly known as iminosugars, are structural mimics of carbohydrates. By replacing the ring oxygen of a sugar with a basic pyrrolidine nitrogen, these compounds competitively inhibit glycosidases and glycosyltransferases[8]. This mechanism is highly relevant for treating metabolic disorders and viral infections, as the pyrrolidine nitrogen becomes protonated in the enzyme active site, mimicking the oxocarbenium ion transition state of glycosidic cleavage[9].

Antimalarial Activity

Recent high-throughput screenings of sp³-rich bridged pyrrolidine derivatives have uncovered potent antimalarial agents. Specific stereoelectronic modifications, such as 3-chloro-5-trifluoromethyl substitutions on the pyrrolidine scaffold, have yielded compounds with exceptional efficacy against Plasmodium falciparum[10].

Quantitative Data Summaries

Table 1: Bioactivity of Select Piperazine Derivatives

| Compound / Scaffold | Target / Cell Line | IC₅₀ / GI₅₀ | Mechanism / Note |

| Compound 7b (Oxazole-piperazine) | Kelly (Neuroblastoma) | 1.3 µM | Aurora A kinase inhibition; High selectivity (SI > 7.7)[2] |

| QQ1 (Quinolinequinone-piperazine) | ACHN (Renal Cancer) | 1.55 µM | Induces cell cycle arrest and oxidative stress[1] |

| Compound 23 (Vindoline-piperazine) | MDA-MB-468 (Breast Cancer) | 1.00 µM | Tubulin inhibition; High antiproliferative activity[3] |

| Organo-iron dendrimer-piperazine | MCF7 (Breast Cancer) | 2.5 µM | Dendrimer-mediated targeted cytotoxicity[11] |

Table 2: Bioactivity of Select Pyrrolidine Derivatives

| Compound / Scaffold | Target / Disease Model | IC₅₀ | Mechanism / Note |

| Alogliptin | DPP-4 Enzyme | 0.007 µM | Non-covalent competitive enzyme inhibition[7] |

| Compound 23 (Quinolyl-pyrrolidine) | DPP-4 Enzyme | 3.73 µM | Reverses insulin resistance; Antidyslipidemic[12] |

| Compound 9 (Bridged pyrrolidine) | P. falciparum (Malaria) | 1.3 µM | sp³-rich scaffold disrupting parasitic metabolism[10] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic causality checks to prevent false positives (e.g., PAINS interference) and ensure reproducibility.

Protocol 1: In Vitro Cytotoxicity & Selectivity Profiling (Piperazine Derivatives)

Causality Rationale: To ensure a piperazine derivative is a targeted anticancer agent rather than a broadly toxic membrane disruptor, parallel screening against both malignant (e.g., Kelly) and non-malignant (e.g., HEK293) cell lines is mandatory. A Selectivity Index (SI) > 5 validates a targeted mechanism of action[2].

-

Cell Seeding: Seed malignant and non-malignant cell lines in 96-well plates at an optimized density (e.g., 5×103 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Baseline Calibration (Self-Validation): Dedicate columns for vehicle control (0.1% DMSO) to establish 100% baseline viability, and a blank control (media only) to subtract background absorbance.

-

Compound Treatment: Treat cells with a 9-point dose-response matrix of the piperazine derivative (ranging from 0.01 µM to 100 µM). Include a reference chemotherapeutic (e.g., Doxorubicin) as a positive control.

-

Viability Readout: After 48 hours, add 10 µL of WST-1 or SRB reagent. Incubate for 2 hours. The tetrazolium salt is cleaved to formazan only by metabolically active cells.

-

Data Analysis: Measure absorbance at 450 nm. Calculate the IC₅₀ using non-linear regression. Validate the hit by ensuring the SI (IC₅₀ non-malignant / IC₅₀ malignant) is > 5.

Protocol 2: Fluorometric DPP-4 Inhibition Kinetic Assay (Pyrrolidine Derivatives)

Causality Rationale: Kinetic monitoring using a fluorogenic substrate (Gly-Pro-AMC) is essential for pyrrolidine-based inhibitors because many act as slow-binding or covalent reversible inhibitors. End-point assays fail to capture the time-dependent enzyme isomerization critical to their efficacy[7].

-

Enzyme Preparation: Dilute recombinant human DPP-4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA).

-

Auto-Fluorescence Check (Self-Validation): Incubate the pyrrolidine derivatives alone with the buffer to ensure the compounds do not auto-fluoresce at the AMC emission wavelength (460 nm), preventing false positives.

-

Compound Incubation: Pre-incubate the enzyme with varying concentrations of the pyrrolidine derivative for 30 minutes at 37°C to allow for covalent adduct formation. Use Sitagliptin as a reference standard.

-

Substrate Addition: Initiate the reaction by adding 50 µM of Gly-Pro-AMC substrate.

-

Kinetic Reading: Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) every 2 minutes for 30 minutes. Calculate the initial velocity ( V0 ) and determine the IC₅₀ from the dose-response curve.

Visualizations

Mechanism of action for pyrrolidine-based DPP-4 inhibitors in glycemic control.

Self-validating high-throughput screening workflow for hit confirmation.

References

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: NIH URL

- Recent insights about pyrrolidine core skeletons in pharmacology Source: NIH URL

- Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance Source: NIH URL

- Navigating the chemical space of dipeptidyl peptidase-4 inhibitors Source: NIH URL

- Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives Source: NIH URL

- A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities Source: Journal of Pharmaceutical Research URL

- Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus Source: NIH URL

- An insight into the therapeutic potential of piperazine-based anticancer agents Source: R Discovery URL

- Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile Source: NIH URL

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)

- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide Source: BenchChem URL

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: NIH URL

Sources

- 1. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jopcr.com [jopcr.com]

- 5. researchgate.net [researchgate.net]

- 6. Navigating the chemical space of dipeptidyl peptidase-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride mechanism of action theories

An In-Depth Technical Guide on the Core Mechanism of Action Theories for 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride

Abstract

The compound 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride represents a compelling molecular architecture, integrating two pharmacologically significant saturated heterocyclic scaffolds: piperazine and pyrrolidine. While this specific molecule is recognized as a versatile intermediate in the synthesis of psychoactive and neuropharmaceutical agents, its intrinsic mechanism of action remains largely unexplored.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential pharmacological activities of this compound. By dissecting the well-documented properties of its constituent moieties, we will propose several core mechanism of action theories. Furthermore, this guide will present detailed, self-validating experimental protocols designed to systematically test these hypotheses, thereby elucidating the compound's therapeutic potential.

Introduction: Unveiling the Potential of a Hybrid Scaffold

The confluence of a pyrrolidine ring and a piperazine nucleus in 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride creates a molecule with significant potential for biological activity. Both parent scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets.[3][4] The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional structure that is advantageous for exploring pharmacophore space and is a cornerstone in many natural products and approved drugs.[5][6] The piperazine ring is a common feature in drugs targeting the central nervous system (CNS) and is known for its diverse pharmacological effects, including anthelmintic and antihistaminic properties.[7][8]

Given the limited direct research on the specific mechanism of action of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride, this guide will pioneer a theory-driven approach to its investigation. We will leverage the known pharmacology of its components to build a logical and testable research framework.

Foundational Pharmacology: The Piperazine and Pyrrolidine Moieties

A thorough understanding of the parent scaffolds is critical to formulating credible hypotheses for the action of the derivative compound.

The Versatile Piperazine Core

The piperazine ring is a cornerstone of many centrally-acting drugs. Its derivatives have been shown to exhibit a wide range of pharmacological activities:

-

Anthelmintic Action: The primary mechanism involves paralysis of parasites by blocking acetylcholine at the myoneural junction and acting as an agonist on inhibitory GABA (γ-aminobutyric acid) receptors.[7]

-

Antihistaminic and Antipsychotic Effects: Many piperazine-containing compounds exhibit antagonist activity at histamine and dopamine receptors.

-

Antimicrobial and Antifungal Properties: Various derivatives have demonstrated efficacy against a range of bacterial and fungal strains.[9][10][11]

-

Antimalarial Activity: Some piperazine derivatives have shown promise as antimalarial agents.[12]

The Pharmacologically Rich Pyrrolidine Ring

The pyrrolidine scaffold is equally significant in drug discovery, contributing to the efficacy of numerous therapeutic agents:

-

Neuromodulatory Effects: Pyrrolidine-containing compounds are components of drugs used to treat neurological and psychiatric disorders.[13]

-

Enzyme Inhibition: Derivatives have been developed as potent inhibitors of various enzymes, including pancreatic lipase.[4]

-

Anticancer and Antiviral Properties: The pyrrolidine ring is a key structural feature in several anticancer and antiviral medications.[6]

-

Stereochemical Importance: The stereochemistry of the pyrrolidine ring can significantly influence the biological activity and target selectivity of a drug candidate.[5]

Core Mechanism of Action Theories

Based on the established pharmacology of its constituent parts, we propose the following primary theories for the mechanism of action of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride.

Theory 1: Neuromodulation via GABAergic and Dopaminergic Pathways

Given the prevalence of piperazine derivatives in neuropharmacology, a primary hypothesis is that 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride modulates neurotransmitter systems. Specifically, it may act as a modulator of GABA and/or dopamine receptors.

Caption: Hypothesized Neuromodulatory Pathway.

Theory 2: Antimicrobial Action via Cell Wall or Protein Synthesis Inhibition

The documented antimicrobial and antifungal activities of piperazine derivatives suggest a potential mechanism targeting microbial-specific pathways.[10] This could involve the inhibition of cell wall synthesis or interference with protein synthesis.

Caption: Workflow for Neuromodulation Screening.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity of the test compound for a panel of CNS receptors.

-

Materials:

-

Membrane preparations from cells expressing the target receptor (e.g., GABA-A, Dopamine D2).

-

Radiolabeled ligand specific for the target receptor.

-

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride (test compound).

-

Assay buffer, scintillation fluid, filter plates, scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add membrane preparation, radiolabeled ligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibition constant) using non-linear regression analysis.

In Vitro Screening for Antimicrobial Activity

This workflow aims to assess the compound's potential as an antimicrobial agent.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

1-(pyrrolidine-1-carbonyl)piperazine hydrochloride.

-

96-well microtiter plates, spectrophotometer.

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

-

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical Neuromodulatory Screening Data

| Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| GABA-A | 150 | 250 (EC50) | Positive Allosteric Modulator |

| Dopamine D2 | >10,000 | N/A | Inactive |

| Serotonin 5-HT2A | 850 | >5,000 | Weak Antagonist |

Table 2: Hypothetical Antimicrobial Screening Data

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

| Aspergillus niger | >128 |

Conclusion and Future Directions

This technical guide provides a foundational framework for elucidating the mechanism of action of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride. The proposed theories, grounded in the extensive pharmacology of its piperazine and pyrrolidine components, offer logical starting points for investigation. The detailed experimental workflows provide a clear and robust path to testing these hypotheses.

Positive results from the initial in vitro screening would warrant progression to more complex studies, including:

-

Mechanism of Action Elucidation: For antimicrobial hits, assays to investigate the specific cellular target (e.g., cell wall integrity, protein synthesis).

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models for neurological disorders or infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

ADME/Toxicity Profiling: Assessing the compound's pharmacokinetic properties and safety profile.

By following this structured and theory-driven approach, researchers can efficiently and effectively uncover the therapeutic potential of this intriguing hybrid molecule.

References

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Thieme Connect. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research. [Link]

-

Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships. PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

1-(Pyrrolidinocarbonylmethyl)piperazine. Chem-Impex. [Link]

-

Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

-

1-(1-Pyrrolidinylcarbonylmethyl)piperazine hydrochloride. Inxight Drugs. [Link]

-

1-(1-PYRROLIDINYLCARBONYLMETHYL)PIPERAZINE HYDROCHLORIDE. precisionFDA. [Link]

-

Piperazine. Wikipedia. [Link]

-

1-[3-(1-Pyrrolidinylcarbonyl) -2-pyridyl]piperazine. Vibrant Pharma Inc. [Link]

-

1-(Cyclopropylcarbonyl)piperazine hydrochloride. Chem-Impex. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

1-((Pyrrolidine-1-carbonyl)methyl)piperazine. SIELC Technologies. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. ijpsr.com [ijpsr.com]

- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Toxicological Profile of Piperazine-Containing Compounds: Mechanistic Insights and Preclinical Evaluation Systems

Executive Summary

Piperazine-containing compounds represent a structurally diverse and pharmacologically complex class of xenobiotics. While the piperazine core is a privileged scaffold in medicinal chemistry—found in blockbuster therapeutics like imatinib, sildenafil, and various anthelmintics—simple substituted piperazines such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have emerged as potent novel psychoactive substances (NPS) 1[1].

As drug development professionals, we cannot approach the toxicological profiling of these compounds merely as a descriptive exercise. Understanding their toxicity requires a rigorous, self-validating experimental framework that bridges molecular initiating events with phenotypic outcomes. This whitepaper dissects the toxicodynamics of piperazine derivatives, synthesizes quantitative data, and provides field-proven, step-by-step protocols for preclinical evaluation.

Toxicodynamics: Unraveling the Mechanisms of Injury

The toxicity of piperazine derivatives is predominantly characterized by hepatotoxicity and neurotoxicity. The specific structural moieties attached to the piperazine ring dictate the primary site of action and the severity of the cellular insult.

Hepatotoxicity: Lipogenic Shifts and Oxidative Stress

The liver is the primary site of piperazine metabolism, making it highly susceptible to xenobiotic-induced injury. Transcriptomic profiling of hepatocytes exposed to piperazine designer drugs reveals a distinct consensus signature: the marked up-regulation of key enzymes involved in cholesterol and lipid biosynthesis, mediated by Sterol Regulatory Element-Binding Protein 1 (SREBP-1) 2[2]. This lipogenic shift increases the risk of steatosis and phospholipidosis.

Furthermore, cytotoxicity is driven by the generation of reactive oxygen species (ROS), leading to intracellular glutathione (GSH) depletion, mitochondrial membrane potential (Δψm) collapse, and ATP depletion 3[3]. Interestingly, co-incubation with CYP450 inhibitors (e.g., metyrapone) demonstrates that CYP450-mediated metabolism largely serves a detoxification role for these specific derivatives, rather than bioactivation[3].

Neurotoxicity: Mitochondrial Impairment

Piperazines like BZP and TFMPP act as sympathomimetic stimulants, enhancing the release and blocking the reuptake of monoamines (dopamine, serotonin)[1]. However, excessive dopaminergic hyperstimulation leads to terminal degeneration. In vitro models utilizing dopaminergic human neuroblastoma cells (SH-SY5Y) indicate that piperazine derivatives inhibit mitochondrial complex-I, induce lipid peroxidation, and trigger intrinsic apoptosis via Bax up-regulation and caspase-3 activation 4[4].

Fig 1. Mechanistic pathway of piperazine-induced hepatotoxicity and cellular apoptosis.

Quantitative Toxicological Data

To contextualize the cytotoxic potency of these compounds, the following table summarizes the in vitro and in vivo toxicological parameters across different cellular models.

| Compound | Cellular/Animal Model | Assay Type | Toxicological Parameter | Principal Mechanism of Toxicity | Reference |

| TFMPP | HepaRG (Human Liver) | MTT Assay | IC50 ≈ 0.5 - 1.0 mM | ROS generation, ATP depletion | 3[3] |

| BZP | Primary Rat Hepatocytes | MTT Assay | IC50 > 2.0 mM | SREBP-1 up-regulation, Steatosis | 2[2] |

| Benzoylpiperazine | SH-SY5Y (Neuroblastoma) | Cell Viability | Dose-dependent toxicity | Complex-I inhibition, Caspase-3 | 4[4] |

| LAFIS10 | BALB/c Mice (In vivo) | Acute Toxicity | LD50: 125 - 300 mg/kg | Dose-dependent hemolysis | 5[5] |

Experimental Workflows & Protocols (Self-Validating Systems)

To establish a robust toxicological profile, assays must be designed with internal controls that validate the causality of the observed effects. Below are field-proven methodologies for evaluating piperazine-induced toxicity.

Protocol 1: CYP450-Validated Hepatotoxicity Assay (MTT)

Rationale: Standard viability assays measure cell death but do not explain why it occurs. By incorporating CYP450 inhibitors, we create a self-validating system to determine if the parent compound or its metabolite is the primary toxicant. HepaRG cells are preferred over HepG2 due to their superior retention of basal CYP450 expression[3].

-

Cell Seeding: Plate HepaRG cells in a 96-well plate at a density of 5×104 cells/well in William's E medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treatment (The Validation Step): Pre-incubate half the wells with 1 mM metyrapone (a broad-spectrum CYP450 inhibitor) for 1 hour. This isolates the toxicity of the parent piperazine compound from its oxidative metabolites.

-

Compound Exposure: Add piperazine derivatives (e.g., TFMPP) at concentrations ranging from 0.1 to 5 mM. Incubate for 24 hours.

-

MTT Addition: Remove media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3 hours.

-

Solubilization & Readout: Discard the MTT solution, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm. Data Interpretation: If metyrapone pre-treatment increases toxicity, CYP450 metabolism is a detoxifying pathway, indicating the parent piperazine is the primary toxicant[3].

Protocol 2: Multiparametric Neurotoxicity & Mitochondrial Dysfunction Workflow

Rationale: Neurotoxicity often stems from mitochondrial impairment. This protocol sequentially measures ATP depletion and Caspase-3 activation to establish a causal chain from organelle dysfunction to apoptosis. Measuring ATP before Caspase-3 ensures we are detecting primary mitochondrial toxicity rather than secondary necrosis[4].

-

Cell Preparation: Seed SH-SY5Y cells at 1×105 cells/well in 96-well black, clear-bottom plates.

-

Treatment: Expose cells to BZP (0.5 - 2 mM) for 12, 24, and 48 hours to capture temporal dynamics.

-

ATP Quantification (Luminescence): At each time point, lyse cells and add a luciferin/luciferase reagent (e.g., CellTiter-Glo). Measure luminescence. A drop in ATP prior to cell death indicates primary mitochondrial toxicity.

-

Caspase-3 Activity (Fluorometric): In parallel wells, lyse cells and incubate with the fluorogenic substrate Ac-DEVD-AMC. Measure fluorescence (Ex 380 nm / Em 460 nm). Data Interpretation: A temporal sequence where ATP depletion precedes Caspase-3 cleavage validates the intrinsic apoptotic pathway driven by mitochondrial complex-I inhibition[4].

Fig 2. Self-validating experimental workflow for toxicological profiling.

Conclusion

The toxicological profiling of piperazine-containing compounds requires a paradigm shift from simple IC50 generation to mechanistic deconvolution. By utilizing self-validating assays that incorporate metabolic inhibitors and temporal biomarker tracking, researchers can accurately map the toxicodynamics of these compounds. Whether developing novel piperazine-based therapeutics or assessing the risks of emerging designer drugs, understanding the delicate balance between CYP450 detoxification, SREBP-1 mediated lipogenesis, and mitochondrial integrity remains paramount.

References

-

Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed. 1

-

Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed.2

-

Arbo, M. D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed.3

-

Al-Zahrani, M., et al. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed.4

-

Abadia, A. C. M., et al. (2026). In Vivo Antimalarial Activity and Toxicological Profile of LAFIS10, a Piperazine Derivative From Ursolic Acid. PubMed. 5

Sources

- 1. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Antimalarial Activity and Toxicological Profile of LAFIS10, a Piperazine Derivative From Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for using 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride in vitro assays

Title : Application Note: In Vitro Pharmacological Profiling of 1-(Pyrrolidine-1-carbonyl)piperazine Hydrochloride in CNS Target Screening

Introduction: The Privileged Piperazine-Pyrrolidine Scaffold

1-(Pyrrolidine-1-carbonyl)piperazine hydrochloride (CAS 1172232-02-8) is a low-molecular-weight urea derivative that serves as a highly versatile building block in Fragment-Based Drug Discovery (FBDD). The piperazine ring is an established "privileged scaffold" in neuropharmacology, universally recognized for its ability to form critical salt-bridge interactions with conserved aspartate residues within the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors[1].

By coupling the piperazine core to a pyrrolidine-1-carbonyl moiety, researchers introduce a defined 3D vector. This 3D elaboration overcomes the target-promiscuity often associated with flat, 2D aromatic fragments, providing a superior starting point for hit-to-lead optimization and generating highly selective CNS therapeutics[2].

Strategic Rationale: The Advantage of the Hydrochloride Salt

In in vitro screening, poor compound solubility is a primary cause of false-negative data and assay artifacts. Free-base piperazine derivatives often require dissolution in >10% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 1% are known to be cytotoxic to standard recombinant cell lines (e.g., HEK293, CHO-K1) and can destabilize delicate GPCR conformations[3].

Expertise Insight : The hydrochloride (HCl) salt form of 1-(pyrrolidine-1-carbonyl)piperazine circumvents this bottleneck. It possesses excellent aqueous solubility, allowing for direct formulation in physiological buffers (such as Hank's Balanced Salt Solution, HBSS). This ensures that the biological system remains uncompromised during high-throughput screening (HTS).

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate the pharmacological profile of this fragment, a two-tiered in vitro workflow is required: an affinity assessment via radioligand binding, followed by functional efficacy profiling via a homogeneous TR-FRET cAMP assay.

Fragment-based drug discovery workflow for piperazine-pyrrolidine ureas.

Protocol 1: High-Throughput Radioligand Binding (Affinity Profiling)

Causality & Design : We utilize isolated cell membranes rather than whole cells for affinity profiling. Whole-cell assays are confounded by variables such as membrane permeability, active efflux pumps, and receptor internalization. Isolated membranes ensure that the measured inhibition constant ( Ki ) reflects pure thermodynamic binding affinity at the receptor surface.

Step-by-Step Methodology:

-

Membrane Preparation : Thaw recombinant CHO-K1 cell membranes expressing the target GPCR (e.g., 5-HT1A) on ice. Resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) to a final concentration of 15 µg protein/well.

-

Compound Dilution : Prepare a 10-point serial dilution of 1-(pyrrolidine-1-carbonyl)piperazine hydrochloride in Assay Buffer (ranging from 100 µM to 1 nM).

-

Assay Assembly : In a 96-well deep-well plate, combine 50 µL of the diluted fragment, 50 µL of radioligand (e.g., 1 nM [3H]-8-OH-DPAT for 5-HT1A), and 100 µL of membrane suspension.

-

Incubation : Seal the plate and incubate at room temperature (RT) for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration : Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent non-specific binding of the positively charged piperazine fragment.

-

Detection : Wash filters 3x with ice-cold wash buffer, dry, add scintillation cocktail, and read on a Microbeta counter.

-

Self-Validation Check : Include a Non-Specific Binding (NSB) control well containing 10 µM of a known high-affinity competitor (e.g., WAY-100635). The assay is only valid if the specific binding window constitutes >80% of the total radioactive signal.

Protocol 2: Homogeneous TR-FRET cAMP Assay (Functional Profiling)

Causality & Design : Binding affinity does not equal functional efficacy. To determine if the fragment acts as an agonist, antagonist, or allosteric modulator, we measure the downstream second messenger, cyclic AMP (cAMP). We employ a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay[4]. This "no-wash" format eliminates the physical loss of loosely adherent cells during washing steps, drastically reducing well-to-well variability and ensuring the assay is robust enough for HTS[5].

Because aminergic targets like 5-HT1A and D2 are Gi-coupled (which inhibit adenylate cyclase), baseline cAMP levels in resting cells are too low to accurately measure a decrease. Therefore, we must co-administer Forskolin to artificially stimulate adenylate cyclase, raising the cAMP "ceiling." An active Gi-coupled agonist will suppress this Forskolin-induced cAMP spike.

GPCR Gi-coupled signaling pathway and TR-FRET cAMP detection mechanism.

Step-by-Step Methodology:

-

Cell Plating : Harvest recombinant cells expressing the target GPCR. Resuspend in Stimulation Buffer (HBSS supplemented with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA). Causality: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of synthesized cAMP, stabilizing the signal[5]. Plate at 10,000 cells/well in a 384-well proxiplate.

-

Stimulation : Add 5 µL of the fragment (serial dilution) alongside 5 µL of Forskolin (at its EC80 concentration, typically 1-5 µM). Incubate for 30 minutes at RT[4].

-

Lysis & Detection : Add 10 µL of a lysis buffer containing the TR-FRET detection reagents: a Europium (Eu)-labeled cAMP tracer and a ULight-conjugated anti-cAMP monoclonal antibody[5].

-

Incubation : Incubate for 1 hour at RT in the dark.

-

Measurement : Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 320/340 nm and measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

-